molecular formula C15H14N2O3 B300397 2-Oxo-2-(4-toluidino)ethylnicotinate

2-Oxo-2-(4-toluidino)ethylnicotinate

Numéro de catalogue B300397
Poids moléculaire: 270.28 g/mol
Clé InChI: XRRCJWDAUPRMSP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Oxo-2-(4-toluidino)ethylnicotinate, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and cancers.

Mécanisme D'action

2-Oxo-2-(4-toluidino)ethylnicotinate inhibits BTK by binding to its active site, which prevents the activation of downstream signaling pathways. This results in the inhibition of B cell activation and proliferation, as well as the suppression of the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-Oxo-2-(4-toluidino)ethylnicotinate has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as inhibit the proliferation of B cells and cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

2-Oxo-2-(4-toluidino)ethylnicotinate has several advantages as a research tool. It is highly selective for BTK, which reduces off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, 2-Oxo-2-(4-toluidino)ethylnicotinate has some limitations, including its relatively high cost and limited solubility in water.

Orientations Futures

There are several future directions for the research and development of 2-Oxo-2-(4-toluidino)ethylnicotinate. One area of interest is the potential use of 2-Oxo-2-(4-toluidino)ethylnicotinate in combination with other drugs for the treatment of various diseases. Another area of interest is the development of more potent and selective BTK inhibitors. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 2-Oxo-2-(4-toluidino)ethylnicotinate in humans.
Conclusion
In summary, 2-Oxo-2-(4-toluidino)ethylnicotinate is a promising small molecule inhibitor of BTK with potential therapeutic applications in various autoimmune diseases and cancers. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.

Méthodes De Synthèse

The synthesis of 2-Oxo-2-(4-toluidino)ethylnicotinate involves the reaction of 2-oxo-2-(4-toluidino)ethyl chloride with nicotinic acid in the presence of a base. The reaction yields 2-Oxo-2-(4-toluidino)ethylnicotinate as a white solid with a high purity.

Applications De Recherche Scientifique

2-Oxo-2-(4-toluidino)ethylnicotinate has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, 2-Oxo-2-(4-toluidino)ethylnicotinate has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It has also demonstrated efficacy in the treatment of B cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.

Propriétés

Nom du produit

2-Oxo-2-(4-toluidino)ethylnicotinate

Formule moléculaire

C15H14N2O3

Poids moléculaire

270.28 g/mol

Nom IUPAC

[2-(4-methylanilino)-2-oxoethyl] pyridine-3-carboxylate

InChI

InChI=1S/C15H14N2O3/c1-11-4-6-13(7-5-11)17-14(18)10-20-15(19)12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,18)

Clé InChI

XRRCJWDAUPRMSP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2

SMILES canonique

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2

Solubilité

40.5 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.